![molecular formula C24H21ClN2O2 B2896330 1-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]benzo[f]chromen-3-one CAS No. 877782-47-3](/img/structure/B2896330.png)
1-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]benzo[f]chromen-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]benzo[f]chromen-3-one, also known as CP-154,526, is a compound that belongs to the class of benzochromene derivatives. It is a selective antagonist of the neuropeptide Y receptor subtype 1 (Y1R), which plays a crucial role in the regulation of food intake, energy balance, and stress response. CP-154,526 has been extensively studied for its potential therapeutic applications in various diseases, including obesity, anxiety, depression, and addiction.
科学的研究の応用
Antidepressant and Anxiolytic Research
The piperazine moiety is a common feature in many pharmaceutical compounds with central nervous system (CNS) activity. This compound’s structure suggests potential use in the development of new antidepressant and anxiolytic drugs. It could serve as a lead compound for synthesizing new molecules that target serotonin receptors, which are implicated in mood regulation and anxiety disorders .
Antimicrobial Activity
Compounds with a piperazine ring have been shown to possess antimicrobial properties. The chlorophenyl group, in particular, may enhance these properties. This compound could be investigated for its efficacy against various bacterial and fungal strains, contributing to the development of new antibiotics or antifungals .
Anticancer Agent Development
The benzo[f]chromen-3-one moiety is structurally similar to flavonoids, which are known for their anticancer activities. Research into this compound could explore its potential as an anticancer agent, particularly in targeting specific cancer cell lines or in combination therapies .
Neurodegenerative Disease Treatment
Piperazine derivatives have been studied for their potential role in treating neurodegenerative diseases like Parkinson’s and Alzheimer’s. This compound could be part of research efforts to find new treatments that can mitigate the progression of such diseases or improve the quality of life for affected individuals .
Pharmacokinetic Enhancer
The incorporation of piperazine into drug molecules can improve their pharmacokinetic properties, such as solubility and absorption. This compound could be used in pharmaceutical research to enhance the bioavailability of other drug molecules, making them more effective at lower doses .
Psychoactive Substance Analysis
Due to the structural similarity to known psychoactive substances, this compound could be used in analytical studies to understand the binding affinity and activity at various CNS receptors. Such research could inform the development of new therapeutic drugs or the regulation of psychoactive substances .
将来の方向性
作用機序
Target of Action
Compounds with a piperazine moiety are known to interact with a variety of targets, including antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Mode of Action
It is known that piperazine derivatives can modulate the pharmacokinetic properties of a drug substance .
Biochemical Pathways
Piperazine derivatives are known to be involved in a variety of disease states, such as parkinson’s and alzheimer’s disease .
Pharmacokinetics
Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance
Result of Action
Piperazine derivatives have been found to exhibit good antibacterial activity .
Action Environment
It is known that the synthesis of piperazine derivatives can be accomplished through a mannich reaction .
特性
IUPAC Name |
1-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]benzo[f]chromen-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O2/c25-19-5-3-6-20(15-19)27-12-10-26(11-13-27)16-18-14-23(28)29-22-9-8-17-4-1-2-7-21(17)24(18)22/h1-9,14-15H,10-13,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNGWFRTVWMNNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)OC3=C2C4=CC=CC=C4C=C3)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-3H-benzo[f]chromen-3-one |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。